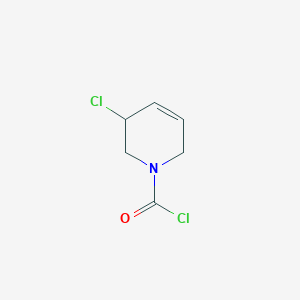![molecular formula C22H21NO2 B2770705 N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396805-50-7](/img/structure/B2770705.png)
N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide” are not available, related compounds have been synthesized. For instance, a series of new 3-hydroxy-3-(2-oxoethyl)-1-(3-phenylpropyl) indolin-2-one derivatives were synthesized by knoevenagel condensation of N-phenylpropyl–5-substituted indole-2,3-diones with various acetophenones analogues .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its components. The compound contains a phenylpropyl group, which is a fragment of the organic compound 3-Phenylpropanol . This compound has a molecular weight of 136.1910 and its IUPAC Standard InChI is InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides revealed significant antibacterial and antimycobacterial activity, suggesting the potential of related compounds in the development of new antimicrobial agents. These compounds demonstrated activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, indicating their potential as leads for novel antimicrobial drugs (Goněc et al., 2015).
Pharmacophore Mapping and Antimicrobial Activity
The consensus-based pharmacophore mapping for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, as explored in another study, highlighted their antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus isolates. This underscores the potential of N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide related structures in combating antibiotic-resistant bacterial infections (Bąk et al., 2020).
Anticancer Research
Functionalized amino acid derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This suggests the utility of these compounds in designing new anticancer agents, with some showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Antitrypanosomal Activity
Research on 3-hydroxynaphthalene-2-carboxanilides for their antitrypanosomal activity indicates that certain derivatives exhibit significant activity against Trypanosoma brucei brucei. This highlights the potential of compounds related to this compound in the development of new treatments for trypanosomiasis, a neglected tropical disease (Kos et al., 2018).
Zukünftige Richtungen
Given the limited information available for “N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide”, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. This could include antimicrobial and antioxidant activities, similar to related compounds .
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21(19-9-5-2-6-10-19)15-16-23-22(25)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,21,24H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZBTCPWADFZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
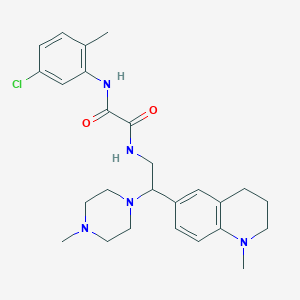
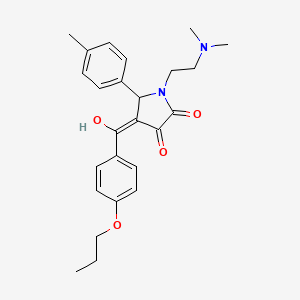
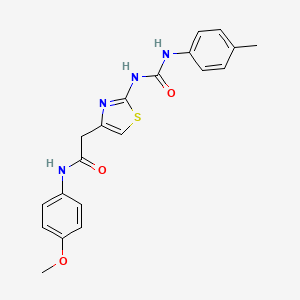
methanamine](/img/structure/B2770626.png)
![Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate](/img/structure/B2770628.png)

![1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
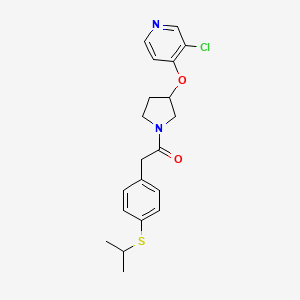
![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2770638.png)

![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2770640.png)
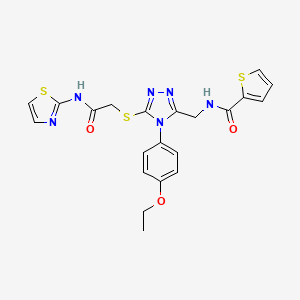
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)
